3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine
Beschreibung
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-15-8-5-12(14-15)11-3-9-16(10-4-11)7-2-6-13/h5,8,11H,2-4,6-7,9-10,13H2,1H3 |
InChI-Schlüssel |
GHLWOJPAOLQYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2CCN(CC2)CCCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole ring to the piperidine ring: This step involves the nucleophilic substitution reaction where the pyrazole ring is attached to the piperidine ring.
Formation of the propanamine chain: The final step involves the reaction of the piperidine derivative with a suitable alkylating agent to form the propanamine chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in substituents, synthetic routes, and bioactivity highlighted.
Table 1: Structural and Functional Comparison of Analogs
Key Findings
Structural Modifications and Bioactivity: The target compound’s 1-methylpyrazole substituent differentiates it from simpler piperidine-propanamine derivatives (e.g., 3-(piperidin-1-yl)propan-1-amine), which lack aromatic heterocycles. Pyrazole-containing analogs (e.g., ) often exhibit enhanced receptor selectivity due to π-π stacking interactions.
Synthetic Complexity :
- The target compound likely requires multi-step synthesis, including pyrazole functionalization (e.g., Vilsmeier–Haack formylation ) followed by piperidine alkylation (e.g., acrylonitrile-mediated reactions ). This contrasts with simpler analogs like 3-(piperidin-1-yl)propan-1-amine, synthesized via single-step alkylation .
Pharmacological Performance :
- Piperidine-propanamine derivatives without pyrazole groups (e.g., compound 23 in ) show anti-HCV activity (EC50 < 1 μM), while pyrazole-containing analogs (e.g., ) demonstrate multitarget ligand behavior. The target compound’s methylpyrazole may confer dual activity (e.g., receptor antagonism + anticancer effects), as seen in H3R antagonists .
Analytical Validation :
- Pyrazole-containing compounds are typically validated via NMR (e.g., δ 8.68 ppm for –CH=N in ) and HRMS. Purity thresholds (>95% via HPLC ) are critical for bioactive analogs.
Biologische Aktivität
The compound 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine , a derivative of pyrazole and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.
The compound's molecular structure is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine |
| SMILES | CC(CN)N1CCN(C(=C)C)C1 |
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , have been extensively studied. The following sections summarize key findings related to its antimicrobial, anticancer, and neuropharmacological activities.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain pyrazole derivatives demonstrate MIC values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
These findings suggest that compounds with similar structural motifs may possess potent antimicrobial activities.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example:
- Cell Line Studies : Compounds similar to the target compound have shown cytotoxic effects against several cancer cell lines, including HT-29 and Jurkat cells. One study reported that specific derivatives exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | <10 | HT-29 |
| Compound B | <10 | Jurkat |
Neuropharmacological Activity
The neuropharmacological profile of pyrazole derivatives has also been investigated, particularly their effects on neurotransmitter systems:
- Acetylcholinesterase Inhibition : Some studies have reported that pyrazole-based compounds can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various pyrazole derivatives to evaluate their antimicrobial efficacy. The study concluded that modifications in the piperidine ring significantly enhanced activity against Gram-positive bacteria .
- Anticancer Screening : In a screening of novel pyrazole compounds against cancer cell lines, one derivative showed promising results with a significant reduction in cell viability compared to controls, suggesting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step alkylation and amination reactions. Key steps include:
- Alkylation of pyrazole precursors : Use sodium hydride or potassium tert-butoxide as a base in anhydrous solvents like DMF or THF to deprotonate the pyrazole nitrogen, followed by reaction with alkyl halides .
- Piperidine functionalization : Coupling the pyrazole moiety to the piperidine ring via nucleophilic substitution, requiring controlled temperature (e.g., 35°C) and solvents like dimethyl sulfoxide (DMSO) .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields >95% purity .
Q. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time and improves yield .
- Statistical design of experiments (DoE) can identify critical parameters (e.g., solvent polarity, temperature) for yield optimization .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrazole protons typically resonate at δ 7.1–8.9 ppm, while piperidine protons appear at δ 1.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .
- HPLC : Quantifies purity (>95% for pharmacological studies) .
Table 1 : Representative NMR Data from Structural Analogs
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| Pyrazole C-H | 7.1–8.9 | Singlet | |
| Piperidine N-CH₂ | 2.5–3.5 | Triplet | |
| Amine NH₂ | 1.5–2.5 | Broad |
Q. What structural features influence the compound’s biological activity?
- Pyrazole ring : The 1-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation .
- Piperidine spacer : Flexibility of the piperidine-propanamine chain impacts receptor binding kinetics .
- 3D conformation : Molecular modeling (e.g., DFT calculations) reveals that equatorial positioning of the pyrazole on piperidine optimizes target engagement .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?
- In vitro assays :
- Enzyme inhibition : Use fluorescence polarization assays (e.g., kinase targets) with IC₅₀ determination .
- Receptor binding : Radioligand displacement studies (e.g., ³H-labeled antagonists) to calculate Ki values .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like GPCRs or ion channels .
- Cellular models : Primary cell lines or organoids treated with the compound (1–100 µM) to assess cytotoxicity (via MTT assay) and signaling pathways (Western blot) .
Q. How should contradictions in structure-activity relationship (SAR) data be resolved?
- Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., fluorination at pyrazole C5) and compare bioactivity .
- Data normalization : Use Z-score transformation to account for variability in assay conditions .
- Machine learning : Train models on existing SAR datasets to predict outliers and validate hypotheses .
Table 2 : SAR Trends in Pyrazole-Piperidine Derivatives
| Modification | Effect on Activity | Source |
|---|---|---|
| Pyrazole C3 methyl group | ↑ Metabolic stability | |
| Piperidine N-alkylation | ↓ Solubility, ↑ LogP | |
| Propanamine chain elongation | Alters binding kinetics |
Q. What methodologies are used to study pharmacokinetics and drug-drug interactions?
- ADME profiling :
- Permeability : Caco-2 cell monolayers assess intestinal absorption .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t½.
- CYP inhibition assays : Fluorescent probes (e.g., CYP3A4) identify metabolic interactions .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment .
Q. How can computational tools address gaps in experimental data for this compound?
- Molecular dynamics (MD) simulations : Predict conformational stability in biological membranes (e.g., 100-ns trajectories using GROMACS) .
- QSAR modeling : Relate physicochemical properties (e.g., logP, polar surface area) to activity using Random Forest algorithms .
- Density Functional Theory (DFT) : Calculate electron distribution to explain reactivity in substitution reactions .
Q. Key Research Gaps and Future Directions
- Target deconvolution : Use CRISPR-Cas9 screens to identify novel biological targets .
- Stereochemical optimization : Synthesize enantiomers via chiral chromatography and compare efficacy .
- In vivo models : Evaluate pharmacokinetics in rodent models with LC-MS/MS quantification .
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